Imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride
Overview
Description
Imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. It has garnered significant attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is an important fused bicyclic 5–6 heterocycle . .
Mode of Action
Compounds of the imidazo[1,2-a]pyridine class have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators .
Biochemical Pathways
This compound may potentially affect various biochemical pathways due to its diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . .
Result of Action
It is known that imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cyclin-dependent kinase 2 (CDK2) and Aurora B enzymes, demonstrating inhibitory potency in the range of 0.004–0.046 µM . These interactions are essential for regulating cell cycle progression and mitosis, highlighting the compound’s potential as a therapeutic agent.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the activity of enzymes involved in carbohydrate metabolism, thereby altering metabolic flux and metabolite levels . Additionally, it has shown potential in influencing pathways necessary for the proper functioning of cancerous cells, pathogens, and components of the immune system .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been reported to exhibit strong solid-state emission due to excited-state intramolecular proton transfer (ESIPT), which is a photophysical property of interest for applications in laser dyes, fluorescence sensors, and molecular switches . These binding interactions and subsequent effects on biomolecules are critical for understanding the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term in vitro and in vivo studies are essential to fully understand the temporal effects and potential therapeutic applications of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed. For example, studies have demonstrated that this compound can influence the activity of enzymes involved in metabolic pathways, with threshold effects observed at specific dosages . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism. For instance, the compound has been shown to interact with enzymes involved in carbohydrate metabolism, highlighting its potential role in regulating metabolic processes
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound may interact with specific transporters or binding proteins, influencing its localization and accumulation within cells . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding the compound’s mechanism of action and optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride typically involves multicomponent reactions, condensation reactions, and oxidative coupling. One common method includes the reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor in the presence of potassium persulfate and a catalytic amount of iodine . Another approach involves the use of tandem reactions, aminooxygenation, and hydroamination reactions .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed:
Oxidation: Formation of imidazo[1,2-a]pyridine-3-carboxylic acid derivatives.
Reduction: Formation of imidazo[1,2-a]pyridin-3-ylmethanol.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of optoelectronic devices and sensors due to its luminescent properties.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
Imidazo[1,2-a]pyrimidines: Used in medicinal chemistry for their broad-spectrum antimicrobial properties.
Imidazo[1,5-a]pyridines: Utilized in the development of luminescent materials and optoelectronic devices.
Uniqueness: Imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride stands out due to its versatile applications in both medicinal and industrial fields. Its unique structure allows for diverse chemical modifications, making it a valuable scaffold in drug discovery and material science .
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-3-ylmethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O.ClH/c11-6-7-5-9-8-3-1-2-4-10(7)8;/h1-5,11H,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSCENNAYDRCCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629117 | |
Record name | (Imidazo[1,2-a]pyridin-3-yl)methanol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80629117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30489-62-4 | |
Record name | (Imidazo[1,2-a]pyridin-3-yl)methanol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80629117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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